molecular formula C7H11NOS B3429588 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol CAS No. 7531-72-8

1-(4,5-Dimethyl-thiazol-2-yl)-ethanol

Cat. No.: B3429588
CAS No.: 7531-72-8
M. Wt: 157.24 g/mol
InChI Key: GEEFPWNWTUMMKP-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-thiazol-2-yl)-ethanol is an organic compound characterized by the presence of a thiazole ring substituted with two methyl groups and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethylthiazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ethanol derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to continuous stirring and heating to ensure complete conversion. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced ethanol group using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the methyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-(4,5-Dimethyl-thiazol-2-yl)acetaldehyde or 1-(4,5-Dimethyl-thiazol-2-yl)acetic acid.

    Reduction: 1-(4,5-Dimethyl-thiazol-2-yl)methanol.

    Substitution: Various halogenated thiazole derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-thiazol-2-yl)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol involves its interaction with cellular components. In biological assays, the compound is reduced by mitochondrial reductases in living cells, leading to the formation of a colored formazan product. This reduction process is indicative of cell viability and metabolic activity .

Comparison with Similar Compounds

Uniqueness: 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in scientific research. Its role in cell viability assays highlights its importance in biological studies, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFPWNWTUMMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7531-72-8
Record name 1-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.